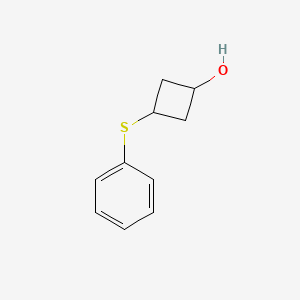

3-(Phenylsulfanyl)cyclobutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

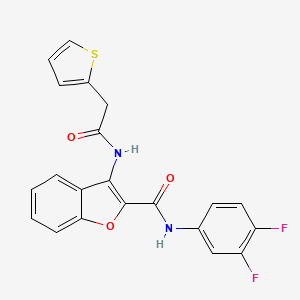

“3-(Phenylsulfanyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C10H12OS . It has a molecular weight of 180.27 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-(Phenylsulfanyl)cyclobutan-1-ol” is 1S/C10H12OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t8-,10+ . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-(Phenylsulfanyl)cyclobutan-1-ol” are not available, a study has investigated the regio-, chemo-, and stereoselectivity of cycloaddition reactions of 2-phenylsulfonyl-1,3-butadiene and its 3-phenylsulfanyl derivative . The study found that the phenylsulfanyl group is a much more powerful directing element than the phenylsulfonyl group for controlling the regioselectivity of cycloaddition reactions .Physical And Chemical Properties Analysis

“3-(Phenylsulfanyl)cyclobutan-1-ol” is a powder that is stored at room temperature . Its molecular weight is 180.27 , and its molecular formula is C10H12OS .Applications De Recherche Scientifique

Synthesis of α-Methylene-γ-Butyrolactones

A novel method for preparing α-methylene-γ-butyrolactones involves the reaction of cyclobutanone derivatives with Grignard reagents or aryllithium, followed by sequential treatments to yield the desired lactones in good yields. This process showcases the utility of such cyclobutanone derivatives in synthesizing complex lactone structures, which are significant in natural product synthesis and medicinal chemistry (Fujiwara et al., 1989).

Development of VLA-4 Antagonists

The facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, followed by reactions with various electrophilic reagents, leads to potent VLA-4 antagonists. These findings highlight the potential of cyclobutane derivatives in drug discovery, particularly in developing therapies for diseases involving the VLA-4 receptor (Brand et al., 2003).

Palladium-Catalyzed Arylation of Benzolactones

Cyclobutanones react with aryl bromides under palladium catalysis to afford arylated benzolactones through a carbon-carbon bond cleavage and formation sequence. This transformation demonstrates the versatility of cyclobutanones in creating complex aromatic compounds, useful in organic synthesis and pharmaceutical chemistry (Matsuda et al., 2008).

Novel Addition Reactions of Bicyclic Systems

Investigations into the addition reactions of phenylselenol and other reagents to substituted bicyclobutanes reveal pathways to synthesize various bicyclic systems. These studies are crucial for understanding the reactivity of cyclobutane rings and developing new synthetic routes to bicyclic compounds (Gaoni, 1989).

Synthesis of Nonpeptidic GLP-1 Receptor Agonists

A novel class of cyclobutane derivatives acts as nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, identified through receptor binding and reporter gene assays. This research underscores the potential of cyclobutane derivatives in developing new treatments for diabetes and metabolic disorders (Liu et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

3-phenylsulfanylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIRIZALZISLEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1SC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylsulfanyl)cyclobutan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

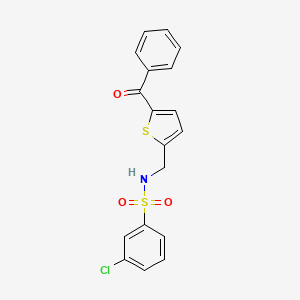

![5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2920731.png)

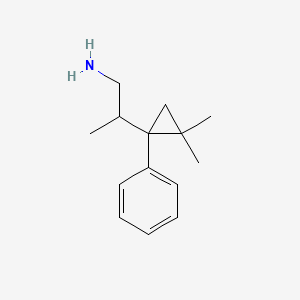

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2920743.png)

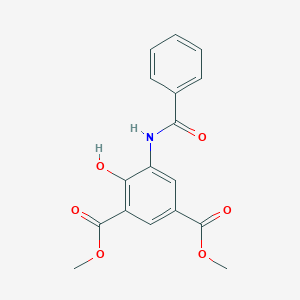

![3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2920748.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2920749.png)